N-(2,5-dioxooxolan-3-yl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxooxolan-3-yl)benzamide typically involves the reaction of N-benzoyl-L-aspartic acid with acetic anhydride and sodium acetate . The reaction conditions include:
Reactants: N-benzoyl-L-aspartic acid, acetic anhydride, sodium acetate
Solvent: Acetic acid
Temperature: Reflux conditions
Duration: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxooxolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-dioxooxolan-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of N-(2,5-dioxooxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes, modulating their activity and influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dioxooxolan-3-yl)benzamide can be compared with other similar compounds, such as:
N-benzoyl-L-aspartic acid: A precursor in the synthesis of this compound.
This compound analogs: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
Biological Activity
N-(2,5-dioxooxolan-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies from diverse research sources.
This compound features a dioxooxolane ring fused with a benzamide moiety. Its structural formula can be represented as follows:
This compound is known for undergoing various chemical reactions, including oxidation and hydrolysis, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound were evaluated for their antiproliferative effects on HepG2 liver cancer cells. The IC50 values for these compounds ranged significantly, with some showing potent activity at low concentrations (e.g., IC50 < 10 μM) .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 8a | HepG2 | 9.5 | Induction of apoptosis |
Compound 9 | HepG2 | 15.0 | Cell cycle arrest at G1/S |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, this compound and its analogs have been explored for anti-inflammatory activities. A study involving molecular docking simulations demonstrated that certain derivatives effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The most potent inhibitors showed IC50 values in the range of 0.06 to 0.71 μM .
Table 2: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | In Vivo Anti-inflammatory Activity (%) |
---|---|---|---|
Compound 3a | 0.25 | 0.06 | 70.45 |
Compound 3b | 0.30 | 0.15 | 65.90 |
This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells via mitochondrial pathways.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific checkpoints (G1/S), preventing further proliferation.
- Enzyme Inhibition : The inhibition of COX enzymes indicates potential use in treating inflammatory conditions.
Case Studies
A notable case study involved the synthesis and evaluation of several benzamide derivatives, including this compound analogs, which demonstrated promising results against pancreatic β-cell dysfunction due to ER stress. The most effective compound exhibited an EC50 value of 0.1 ± 0.01 μM, indicating strong protective effects on β-cells .
Properties
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVIOFKUOBVJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278798 | |
Record name | n-(2,5-dioxotetrahydrofuran-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39741-36-1 | |
Record name | NSC10133 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2,5-dioxotetrahydrofuran-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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